molecular formula C14H15FN4O B2817878 4-fluoro-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide CAS No. 1358712-01-2

4-fluoro-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide

Cat. No.: B2817878
CAS No.: 1358712-01-2
M. Wt: 274.299
InChI Key: NUBFTIMHCNKHBS-UHFFFAOYSA-N
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Description

4-fluoro-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C14H15FN4O and its molecular weight is 274.299. The purity is usually 95%.
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Biological Activity

4-Fluoro-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide (CAS Number: 1358712-01-2) is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through a review of recent findings, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H15FN4O, with a molecular weight of 274.29 g/mol. The compound features a tetrahydrotriazolo-pyridine moiety linked to a benzamide structure, which is significant for its biological interactions.

Research indicates that compounds containing the triazolo-pyridine framework exhibit various biological activities due to their ability to modulate key receptors and enzymes. Specifically, this compound has been shown to interact with the P2X7 receptor, which plays a critical role in inflammatory responses and pain signaling pathways. This interaction suggests potential applications in treating inflammatory disorders and pain management .

Therapeutic Implications

The biological activities of this compound extend to several therapeutic areas:

  • Antimicrobial Activity : Compounds similar to this compound have demonstrated effectiveness against various pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential use as antibacterial agents .
  • Anticancer Properties : The fused triazole derivatives have shown promise in cancer therapy due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies suggest that these compounds may target specific pathways involved in cancer progression .
  • Neurological Effects : Given the role of glutamate in neurological disorders, derivatives of triazolo-pyridines are being investigated for their effects on glutamate signaling. This could lead to advancements in treating conditions like epilepsy and depression .

Case Studies

Recent studies have highlighted the efficacy of triazolo-pyridine derivatives in various biological assays:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several triazolo-pyridine derivatives against Pseudomonas aeruginosa and E. coli, revealing that certain derivatives exhibited significant inhibitory effects .
  • Anti-inflammatory Activity : Research conducted on related compounds showed that they could effectively reduce inflammation markers in vitro and in vivo models. This positions them as candidates for treating inflammatory diseases .
  • Cytotoxicity Assays : In vitro cytotoxicity tests demonstrated that some derivatives selectively induce cell death in cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

Biological Activity Effect References
AntimicrobialInhibitory against E. coli
AnticancerInduces apoptosis
Anti-inflammatoryReduces inflammation markers
NeurologicalModulates glutamate signaling

Properties

IUPAC Name

4-fluoro-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O/c15-11-6-4-10(5-7-11)14(20)16-9-13-18-17-12-3-1-2-8-19(12)13/h4-7H,1-3,8-9H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBFTIMHCNKHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2CNC(=O)C3=CC=C(C=C3)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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